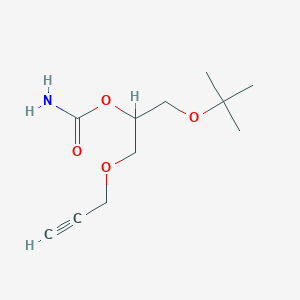
1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate, also known as TBOPPC, is a carbamate derivative that has gained attention for its potential use in scientific research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Wirkmechanismus
1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate is known to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have various effects on the nervous system. 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has also been shown to interact with other enzymes and proteins, leading to a range of biochemical and physiological effects.
Biochemische Und Physiologische Effekte
1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to interact with other enzymes and proteins, leading to changes in cell signaling pathways and gene expression. 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has also been shown to have antioxidant and anti-inflammatory properties, making it a potentially useful compound for treating various diseases and conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate can be difficult to synthesize and is relatively expensive, which may limit its use in certain experiments. Additionally, 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has a relatively short half-life in vivo, which may limit its use as a drug or therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate and its potential therapeutic applications. Finally, 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate may have applications in the field of nanotechnology, as a building block for the synthesis of nanoparticles and other nanoscale structures.
Synthesemethoden
The synthesis of 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate involves the reaction of tert-butyl carbamate with propargyl alcohol in the presence of a base catalyst. The resulting product is then treated with 1,3-dibromo-2-propanol to yield 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate. This synthesis method has been optimized and modified to increase the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has been used in various scientific research applications, including as a building block for the synthesis of other compounds, as a reagent for the modification of biomolecules, and as a tool for studying enzyme inhibition. 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has also been studied for its potential use as a drug delivery system and as a scaffold for tissue engineering.
Eigenschaften
CAS-Nummer |
16221-56-0 |
|---|---|
Produktname |
1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate |
Molekularformel |
C11H19NO4 |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
[1-[(2-methylpropan-2-yl)oxy]-3-prop-2-ynoxypropan-2-yl] carbamate |
InChI |
InChI=1S/C11H19NO4/c1-5-6-14-7-9(16-10(12)13)8-15-11(2,3)4/h1,9H,6-8H2,2-4H3,(H2,12,13) |
InChI-Schlüssel |
HKDWHYOQJVZUAB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OCC(COCC#C)OC(=O)N |
Kanonische SMILES |
CC(C)(C)OCC(COCC#C)OC(=O)N |
Synonyme |
1-(1,1-Dimethylethoxy)-3-(2-propynyloxy)-2-propanol carbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanol, 2-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B91074.png)
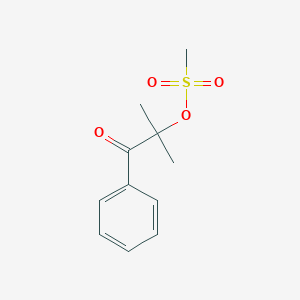
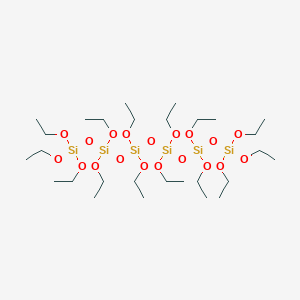
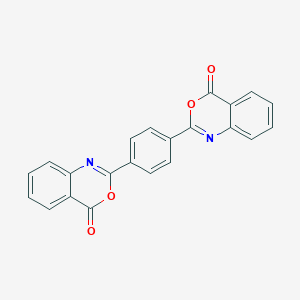
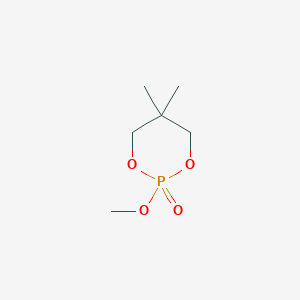
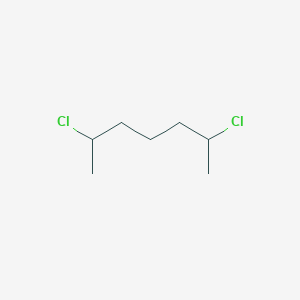
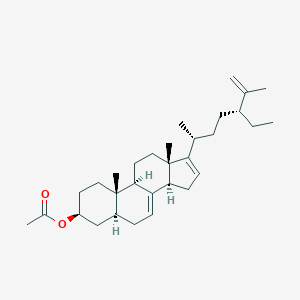
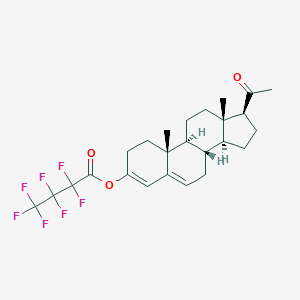
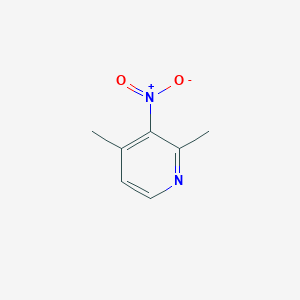
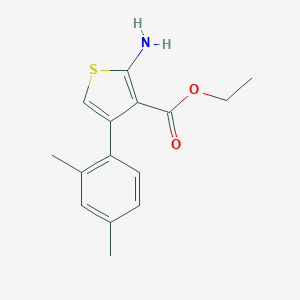
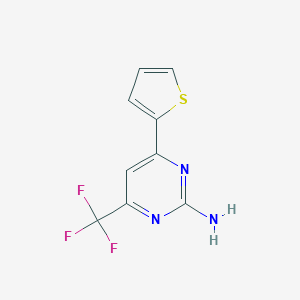
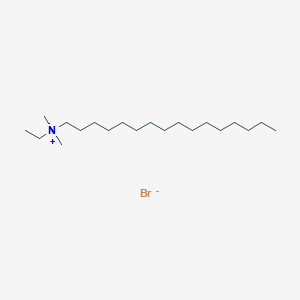
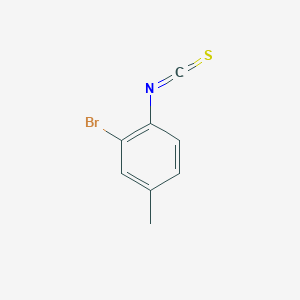
![2-[(2-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B91100.png)